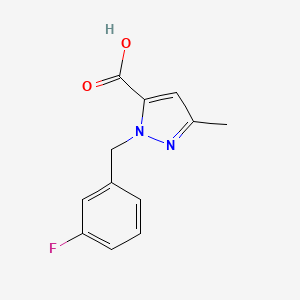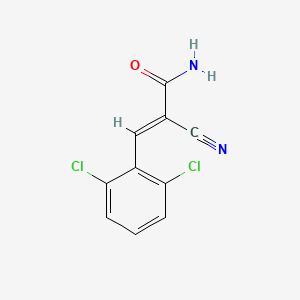
2-Bromoprop-2-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoprop-2-ene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₄BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl derivatives. The compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an alkene moiety, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 2-bromopropene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CH2=CBrCH3+ClSO2OH→CH2=CBrCH2SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalides and haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Addition Reactions: Halogenation reactions are performed using reagents like bromine or chlorine in the presence of a catalyst, such as iron(III) chloride.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed to induce elimination reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, dihalides, and alkenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromoprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 2-Bromoprop-2-ene-1-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The alkene moiety can undergo addition reactions with electrophiles, further expanding its utility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroprop-2-ene-1-sulfonyl chloride
- 2-Iodoprop-2-ene-1-sulfonyl chloride
- 2-Bromoprop-2-ene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 2-Bromoprop-2-ene-1-sulfonyl chloride offers a unique combination of reactivity due to the presence of both the bromine atom and the sulfonyl chloride group. This dual functionality allows for a broader range of chemical transformations, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
2-bromoprop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJHWYFTOZAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)


![7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)
![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)





![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)
